molecular formula C6H16NO3P B1623932 [(1R)-1-aminohexyl]phosphonic acid CAS No. 308103-42-6

[(1R)-1-aminohexyl]phosphonic acid

Cat. No.: B1623932
CAS No.: 308103-42-6
M. Wt: 181.17 g/mol
InChI Key: ODMTWOKJHVPSLP-ZCFIWIBFSA-N
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Description

[(1R)-1-Aminohexyl]phosphonic acid (CAS: 308103-42-6) is an α-aminophosphonic acid derivative characterized by a six-carbon alkyl chain with a phosphonic acid (-PO₃H₂) group and an amino (-NH₂) group at the chiral C1 position . Its structure (C₆H₁₆NO₃P) features a stereogenic center, conferring distinct biochemical and physicochemical properties compared to its (S)-enantiomer [(1S)-1-aminohexyl]phosphonic acid (CID: 7021158) . As a phosphorus analogue of α-amino acids, it replaces the planar carboxylic acid group with a tetrahedral phosphonic acid moiety, enhancing resistance to enzymatic hydrolysis and altering molecular interactions .

Properties

CAS No.

308103-42-6

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

[(1R)-1-aminohexyl]phosphonic acid

InChI

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m1/s1

InChI Key

ODMTWOKJHVPSLP-ZCFIWIBFSA-N

SMILES

CCCCCC(N)P(=O)(O)O

Isomeric SMILES

CCCCC[C@H](N)P(=O)(O)O

Canonical SMILES

CCCCCC(N)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R)-1-aminohexyl]phosphonic acid typically involves the reaction of hexylamine with phosphorous acid or its derivatives. One common method is the Kabachnik-Fields reaction, which involves the condensation of hexylamine, formaldehyde, and phosphorous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: [(1R)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

[(1R)-1-aminohexyl]phosphonic acid exhibits promising biological activities, making it a candidate for drug development. Its mechanisms of action include:

  • Enzyme Inhibition : The compound can inhibit metalloproteases by mimicking the transition state of enzyme-substrate complexes. This property is crucial in developing treatments for diseases involving proteolytic enzymes .
  • Antiviral and Antibacterial Activity : Research indicates that this compound has moderate antiviral effects and high antibacterial efficacy against various pathogens, suggesting potential as a therapeutic agent in infectious diseases .
  • Antitumor Properties : Preliminary studies have shown that derivatives of this compound may inhibit tumor growth through specific molecular pathways, indicating its potential in cancer therapy .

Agricultural Applications

The compound is also explored for its role in agriculture:

  • Pesticides and Herbicides : this compound and its derivatives are being investigated for their effectiveness as herbicides and pesticides, particularly in controlling resistant strains of weeds and pests .
  • Water Treatment : Its chelating properties allow it to be used in water decontamination processes, effectively removing hazardous micropollutants from agricultural runoff .

Materials Science

In materials science, this compound is utilized for:

  • Metal Ion Complexation : The compound forms stable complexes with metal ions, enhancing its utility in adsorption applications and catalysis .
  • Corrosion Inhibition : It serves as an effective corrosion inhibitor in metal plating processes, protecting surfaces from degradation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntiviral ActivityAntibacterial ActivityAntitumor Activity
This compoundModerateHighModerate
(1-Aminopropyl)phosphonic acidLowModerateLow
2-Aminoethylphosphonic acidLowHighLow

This comparison highlights the unique efficacy of this compound in various biological contexts.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of phosphonopeptides incorporating this compound. Modifications to the amino group significantly influenced antibacterial potency against pathogens such as Staphylococcus aureus and Escherichia coli. The most effective derivatives were identified as promising candidates for further development in antibiotic therapies .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound with enhanced biological activity. These compounds were evaluated for their ability to inhibit key enzymes involved in bacterial cell wall synthesis. Results showed that certain derivatives exhibited improved inhibitory effects compared to the parent compound, emphasizing the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of [(1R)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Considerations

  • (1S)-1-Aminohexylphosphonic Acid: The (S)-enantiomer shares identical molecular formula and functional groups but exhibits divergent biological activities due to stereochemical preferences in enzyme binding. For example, (R)-enantiomers of aminophosphonic acids often show higher affinity for specific receptors, as observed in studies on pyridyl derivatives .
  • Methionine Phosphonate (CID: 392567): Features a shorter (C3) alkyl chain with a methylthio group. Its (R)-configuration and phosphonic acid group mimic methionine but with enhanced metabolic stability .
  • [(1R)-1-Aminoethyl]phosphonic Acid (GG7): A shorter-chain analogue (C2), demonstrating how chain length impacts lipophilicity and cellular uptake. Its log P value is lower than [(1R)-1-aminohexyl]phosphonic acid, reflecting reduced membrane permeability .
Table 1: Key Properties of this compound and Analogues
Compound Molecular Formula pKa (PO₃H₂) log P Biological Activity Synthesis Method
This compound C₆H₁₆NO₃P ~1.5–2.5* <2* Enzyme inhibition, cytotoxic Asymmetric hydrogenation
Methionine Phosphonate C₄H₁₂NO₃PS ~2.0 0.49 Antiviral, protease inhibition Stereoselective resolution
[(1R)-1-Aminoethyl]phosphonic acid C₂H₈NO₃P ~1.8 -1.2 GABA receptor modulation Direct phosphorylation
1-Aminophenylmethanephosphonic acid C₇H₁₀NO₃P ~2.8 1.1 Renin inhibition Optical resolution

*Estimated based on heterocyclic phosphonic acid data .

Physicochemical Properties

  • Acidity (pKa) : Phosphonic acid groups exhibit pKa values 2–3 units lower than carboxylic acids (e.g., pKa ~1.5–2.5 vs. ~4–5 for carboxylic analogues), enhancing solubility in physiological conditions .
  • Hydrophilicity (log P): Log P values for this compound and analogues are typically <2, making them more hydrophilic than carboxylic acid counterparts. This reduces passive diffusion but improves water solubility for targeted delivery .

Key Research Findings

  • Stability: Phosphonic acid derivatives resist enzymatic degradation better than carboxylic acids, as shown in γ-amino-β-hydroxyphosphonates .
  • Regulatory Considerations: Regulatory frameworks for phosphonic acid derivatives (e.g., grouping with fosetyl-Al) emphasize environmental persistence, though this compound’s specificity may reduce non-target effects .

Q & A

Q. How do environmental factors (e.g., soil pH, microbial consortia) influence the persistence of this compound in agroecosystems?

  • Methodology : Perform microcosm studies under controlled conditions (varying pH, moisture). Quantify degradation rates via LC-MS and correlate with metagenomic data (16S rRNA sequencing) to identify degradative microbes. Model persistence using first-order kinetics and validate with field trials .

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